(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring system with hydroxyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of Hydroxyl and Phenyl Groups: The hydroxyl group can be introduced via hydroxylation reactions, while the phenyl groups can be added through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with a similar piperidine structure used as an antimicrobial agent.
Domiphen Bromide: Another piperidine derivative with applications in combating bacterial resistance.
Uniqueness
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21-10-14-25(15-11-21)22-12-13-24(17-23(22)27)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-9,21-23,26-27H,10-17H2/t22-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYANRITHWBEBZ-DHIUTWEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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